Boc-DL-asu-oh

Description

These are tert-butoxycarbonyl (Boc)-protected amino acids with racemic (DL) configurations, commonly used in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name |

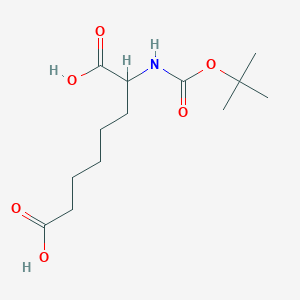

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Boc-DL-asu-oh undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

Reduction: Reduction reactions are less common for this compound.

Substitution: The tert-butoxycarbonyl group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis to reveal the free amino group for further reactions.

Scientific Research Applications

The compound Boc-DL-asu-oh (Boc-DL-aspartic acid hydroxamate) is a derivative of aspartic acid that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article will explore the applications of this compound, supported by data tables and case studies where applicable.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of bioactive compounds. Its hydroxamate functionality allows it to interact with metal ions, making it a useful scaffold in developing metalloproteinase inhibitors, which are crucial in treating various diseases such as cancer and arthritis.

Case Study: Inhibition of Metalloproteinases

Research has shown that derivatives of hydroxamic acids can effectively inhibit matrix metalloproteinases (MMPs). A study demonstrated that this compound derivatives exhibited significant inhibition against MMP-2 and MMP-9, which are implicated in tumor metastasis and tissue remodeling .

Peptide Synthesis

The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing peptides with specific sequences, particularly those requiring aspartic acid residues.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Z | Low | Mild acidic conditions | Limited applications |

Drug Development

This compound has potential applications in drug development due to its ability to form stable complexes with metal ions. This property can be exploited to design new therapeutic agents targeting metal-dependent enzymes.

Case Study: Development of Anticancer Agents

A series of compounds derived from this compound were tested for anticancer activity. Preliminary results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds for further development .

Biochemical Research

In biochemical research, this compound can be used to study enzyme mechanisms involving aspartate residues. Its ability to form stable complexes allows researchers to investigate the role of aspartate in enzyme catalysis and substrate binding.

Table 2: Applications in Biochemical Studies

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Investigating the role of aspartate in catalysis |

| Substrate Analog | Serving as a substrate analog for enzyme assays |

| Metal Ion Interaction | Studying interactions with metalloproteins |

Mechanism of Action

The primary function of Boc-DL-asu-oh is to protect amino groups during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group . This selective protection and deprotection mechanism is essential for the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Boc-DL-Ala-OH (CAS: 3744-87-4)

- Chemical Structure: 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

- Molecular Formula: C₈H₁₅NO₄.

- Molecular Weight : 189.2 g/mol.

- Solubility : Soluble in water or 1% acetic acid.

- Storage : Desiccate at -20°C.

- Purity : >98% (HPLC) .

Boc-DL-Met-OH (CAS: 93000-03-4)

- Chemical Structure : Boc-protected methionine with DL configuration.

- Molecular Formula: C₁₀H₁₉NO₄S.

- Molecular Weight : 249.33 g/mol.

- Solubility : Soluble in DMSO.

- Storage : -20°C; solutions in DMSO should be used within 1 month.

- Purity : >98% (HPLC) .

Comparison with Similar Compounds

The following table compares Boc-DL-Ala-OH and Boc-DL-Met-OH with AC-DL-PRO-OH (acetyl-DL-proline), another DL-configured amino acid derivative referenced in the evidence.

Key Observations:

Protecting Group Impact :

- Boc groups (used in Boc-DL-Ala-OH and Boc-DL-Met-OH) are acid-labile, making them suitable for stepwise peptide synthesis under mild acidic deprotection conditions.

- Acetyl groups (as in AC-DL-PRO-OH) are less bulky and more stable under basic conditions, often used in proline derivatives to limit racemization .

Solubility Differences :

- Boc-DL-Ala-OH’s solubility in aqueous acetic acid facilitates its use in polar reaction environments, whereas Boc-DL-Met-OH’s DMSO solubility aligns with hydrophobic peptide chain extensions .

Purity and Storage :

- Both Boc-protected compounds emphasize >98% purity and strict storage protocols (-20°C) to prevent degradation, critical for reproducibility in synthetic workflows .

Biological Activity

Boc-DL-aspartic acid hydroxyl (Boc-DL-Asu-OH) is a derivative of aspartic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide chemistry, due to its ability to stabilize reactive intermediates. Its molecular formula is C₁₃H₂₃NO₆, with a molecular weight of 289.32 g/mol. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis and potential implications in biological systems.

This compound is synthesized through various methods that typically involve the protection of the amino group in aspartic acid with the Boc group. This process enhances its stability and reactivity, making it suitable for peptide synthesis. The compound serves as an intermediate in the formation of bioactive peptides, which are crucial for numerous biological functions.

Biological Relevance

While this compound itself is not directly known for specific biological activities, its derivatives and related compounds have been shown to play significant roles in various biological processes:

- Neurotransmission : Compounds derived from aspartic acid are involved in neurotransmission pathways, impacting synaptic plasticity and cognitive functions.

- Metabolic Pathways : As a precursor in the synthesis of peptides and proteins, this compound contributes to metabolic pathways essential for cellular function.

Interaction Studies

Research indicates that this compound interacts with other biomolecules, influencing their activity. For instance, studies have highlighted its role in the development of bioactive peptides that can modulate enzymatic activities or receptor interactions.

Case Studies

- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The resulting peptides showed enhanced stability and bioactivity compared to their non-protected counterparts.

- HDAC Inhibition : Research involving peptide-based probes incorporating aspartic acid derivatives indicated that these compounds could efficiently recruit histone deacetylase (HDAC) complexes from mammalian cell lysates, showcasing their potential in epigenetic regulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.32 g/mol |

| CAS Number | 292642-79-6 |

| Biological Role | Intermediate in peptide synthesis |

| Study Focus | Findings |

|---|---|

| Peptide Synthesis | Enhanced stability and bioactivity |

| HDAC Interaction | Efficient recruitment of HDAC complexes |

Q & A

Q. How can researchers design a collaborative workflow to investigate this compound’s multifunctional applications?

- Methodological Answer : Implement a shared electronic lab notebook (ELN) for real-time data logging. Divide tasks:

- Team 1 : Synthesis and characterization.

- Team 2 : Biological assays (e.g., cytotoxicity, enzyme inhibition).

- Team 3 : Computational modeling.

Schedule weekly alignment meetings to reconcile data discrepancies and adjust hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.